![molecular formula C23H19ClN4O3 B2611818 methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate CAS No. 1105200-72-3](/img/structure/B2611818.png)

methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

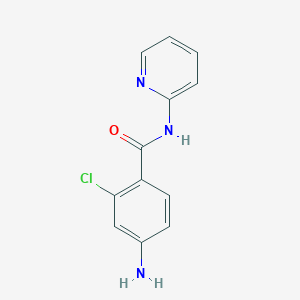

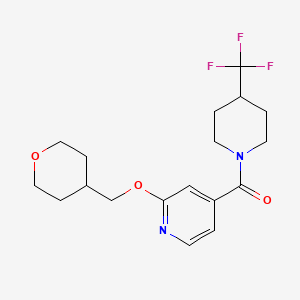

“Methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate” is a chemical compound with the molecular formula C23H19ClN4O3 . It is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyridazine ring, a benzoate group, and a chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups and rings. The core structure is a pyrazolo[3,4-d]pyridazine ring, which is a bicyclic system containing two nitrogen atoms . Attached to this core structure are a 3-chlorophenyl group, a cyclopropyl group, and a benzoate group . The exact three-dimensional structure and conformation would depend on the specific spatial arrangement of these groups, which is not provided in the retrieved sources.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the retrieved sources .

科学的研究の応用

- The pyrazolo[3,4-d]pyridazinone moiety in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, including its ability to inhibit cell proliferation, induce apoptosis, and interfere with cell cycle progression .

- The cyclopropyl-7-oxopyrazolo[3,4-d]pyridazinyl group may contribute to antimicrobial activity. Studies have evaluated its effectiveness against bacteria, fungi, and other pathogens. Further research is needed to understand its mechanism of action and optimize its efficacy .

- Indole derivatives, such as this compound, are known for their anti-inflammatory properties. Investigations have explored their potential in modulating inflammatory pathways, which could be relevant for treating inflammatory diseases .

- The benzoate moiety and the pyrazolo[3,4-d]pyridazinone scaffold may play a role in neuroprotection. Researchers have studied their impact on neuronal cells, oxidative stress, and neurodegenerative disorders .

- Given the complexity of this compound, its synthesis methods are of interest. Researchers have explored novel synthetic routes to access similar indole-containing structures. Understanding these synthetic pathways can aid in designing related compounds with tailored properties .

- Computational studies and structure-activity relationship (SAR) analyses have been conducted to optimize the pharmacological properties of this compound. Researchers aim to fine-tune its structure for specific therapeutic applications, such as cancer treatment or antimicrobial agents .

Anticancer Activity

Antimicrobial Properties

Anti-inflammatory Effects

Neuroprotective Potential

Heterocyclic Synthesis Strategies

Drug Design and Optimization

Safety and Hazards

将来の方向性

Given the diverse pharmacological activities of pyrazole derivatives , this compound could potentially be explored for its biological activities. Future research could involve in vitro and in vivo studies to evaluate its pharmacological effects, toxicity, and therapeutic potential. Additionally, further studies could be conducted to optimize its synthesis and characterize its physical and chemical properties.

作用機序

Target of Action

The primary target of the compound methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is an important regulatory factor in the necroptosis signaling pathway .

Mode of Action

This compound interacts with RIPK1, inhibiting its activity. This interaction results in the suppression of the necroptosis signaling pathway .

Biochemical Pathways

The compound affects the necroptosis signaling pathway by inhibiting RIPK1. This inhibition can prevent the downstream effects of this pathway, which include inflammation and cell death .

Pharmacokinetics

It is known that the compound has acceptable pharmacokinetic properties, with an oral bioavailability of 5955% .

Result of Action

The result of the action of this compound is the inhibition of necroptosis, a form of programmed cell death. This can potentially reduce inflammation and other symptoms associated with diseases that involve necroptosis .

特性

IUPAC Name |

methyl 4-[[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O3/c1-31-23(30)16-7-5-14(6-8-16)13-27-22(29)21-19(20(26-27)15-9-10-15)12-25-28(21)18-4-2-3-17(24)11-18/h2-8,11-12,15H,9-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQKSHZSYDBAPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2611736.png)

![6-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2611738.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2611740.png)

![2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2611751.png)

![(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2611753.png)

![5-Phenylmethoxycarbonyl-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2611754.png)

![N~1~-(4-fluorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2611756.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2611757.png)